3-benzoylbenzyl 4-methyl-3-nitrobenzoate
CAS No.:
Cat. No.: VC9304924
Molecular Formula: C22H17NO5
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H17NO5 |
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Molecular Weight | 375.4 g/mol |
IUPAC Name | (3-benzoylphenyl)methyl 4-methyl-3-nitrobenzoate |
Standard InChI | InChI=1S/C22H17NO5/c1-15-10-11-19(13-20(15)23(26)27)22(25)28-14-16-6-5-9-18(12-16)21(24)17-7-3-2-4-8-17/h2-13H,14H2,1H3 |
Standard InChI Key | FSDCAQXDNVFZCE-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-Benzoylbenzyl 4-methyl-3-nitrobenzoate () has a molecular weight of 375.4 g/mol . Its IUPAC name, (3-benzoylphenyl)methyl 3-methyl-4-nitrobenzoate, reflects the arrangement of substituents:
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A benzoyl group () attached to the phenyl ring at position 3.
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A methyl group () at position 3 of the benzoate ring.
Table 1: Key Identifiers of 3-Benzoylbenzyl 4-Methyl-3-Nitrobenzoate
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
SMILES Notation | PubChem | |
InChIKey | YSPZZVINHSUKPF-UHFFFAOYSA-N | PubChem |
Structural Analysis
The compound’s X-ray crystallography data (unavailable in provided sources) would likely reveal planar aromatic systems with steric interactions between the benzoyl and nitro groups. Computational models predict moderate polarity due to the nitro group, influencing solubility in polar aprotic solvents .
Synthesis and Reaction Pathways
Hypothesized Synthetic Routes
While no direct synthesis is documented, analogous esterification strategies suggest two potential pathways:
Esterification of 4-Methyl-3-Nitrobenzoic Acid
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Acyl Chloride Formation: React 4-methyl-3-nitrobenzoic acid with thionyl chloride () to form the corresponding acyl chloride .
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Nucleophilic Substitution: Treat 3-benzoylbenzyl alcohol with the acyl chloride in the presence of a base (e.g., pyridine) to yield the ester .
Transesterification
A metal-catalyzed (e.g., ) reaction between methyl 4-methyl-3-nitrobenzoate and 3-benzoylbenzyl alcohol could displace the methoxy group, forming the target ester .
Physicochemical Properties
Experimental and Predicted Data
PubChem provides limited experimental data, but computational estimates suggest:
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Melting Point: Likely >80°C, analogous to methyl 3-methyl-4-nitrobenzoate .
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Solubility: Low water solubility due to aromaticity; soluble in dichloromethane or dimethylformamide .
Table 2: Comparative Physicochemical Properties
Compound | Molecular Weight (g/mol) | Melting Point (°C) |
---|---|---|
3-Benzoylbenzyl 4-methyl-3-nitrobenzoate | 375.4 | >80 (predicted) |
Methyl 4-methyl-3-nitrobenzoate | 195.17 | 51 |
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